molecular formula C8H9N3O2S B2441306 5-amino-1H-indole-3-sulfonamide CAS No. 132745-14-3

5-amino-1H-indole-3-sulfonamide

Cat. No. B2441306
CAS RN: 132745-14-3
M. Wt: 211.24
InChI Key: GYQZTGAYMHFBJC-UHFFFAOYSA-N
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Description

5-amino-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological action, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

The synthesis of indole-sulfonamide derivatives involves a variety of techniques . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions . Some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Chemical Reactions Analysis

Indole-sulfonamide derivatives were synthesized using a strategy that involved the N-alkylation of derivatives of 5-nitroindoles by using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions .


Physical And Chemical Properties Analysis

Indole, the core structure of 5-amino-1H-indole-3-sulfonamide, is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring. As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . Researchers anticipate that this work will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

5-amino-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,9H2,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQZTGAYMHFBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-indole-3-sulfonamide

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